molecular formula C10H14N2O2S B1596322 p-Toluenesulfonic acid, isopropylidenehydrazide CAS No. 3900-79-6

p-Toluenesulfonic acid, isopropylidenehydrazide

Cat. No. B1596322
CAS RN: 3900-79-6
M. Wt: 226.3 g/mol
InChI Key: XJXJLURHJAVZJI-UHFFFAOYSA-N
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Description

P-Toluenesulfonic acid, also known as PTSA or pTsOH, is an organic compound with the formula CH3C6H4SO3H . It is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents . The CH3C6H4SO2 group is known as the tosyl group and is often abbreviated as Ts or Tos . It is used as a reagent for the preparation of tosylhydrazones and is used to prepare dipyrazolo [1,5-a:4′,3′-c]pyridines and 1,2,3-selenadiazole derivatives .


Synthesis Analysis

P-Toluenesulfonic acid is prepared on an industrial scale by the sulfonation of toluene . In one example, a few drops of concentrated hydrogen chloride (HCl) were added to the VOH hydrogel to lower the pH to around 2, and then 3 mmol of pyrrole monomer and 3 mmol of p-toluene sulfonic (p-TS) acid were added while stirring was maintained .


Molecular Structure Analysis

The molecular formula of p-Toluenesulfonic acid is C7H8O3S . It is a strong acid compared to many protic or mineral acids and its high acidity helps activate different organic functional groups .


Chemical Reactions Analysis

P-Toluenesulfonic acid is used in various chemical reactions. For instance, it is used as an acid catalyst for PET hydrolysis under relatively mild conditions, enabling the degradation of approximately 100% of PET into 96.2% of terephthalic acid (TPA) within 90 minutes at 150 °C . When heated with acid and water, TsOH undergoes hydrolysis to toluene .


Physical And Chemical Properties Analysis

P-Toluenesulfonic acid is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents . It has a melting point of 105 to 107 °C (221 to 225 °F; 378 to 380 K) for the monohydrate and 38 °C (100 °F; 311 K) for the anhydrous form .

Scientific Research Applications

Delignification Technique

p-Toluenesulfonic acid, a component of the compound, has been used in the delignification of biomass . This process is crucial for biorefinery advancements. The acid’s application changes significantly with the biomass species, greatly affecting the delignification process .

Organic Synthesis

The compound’s unique properties enable it to catalyze various organic reactions, making it invaluable in synthesis and drug discovery. The presence of the sulfonic acid group suggests the molecule might be a potential acid catalyst for various organic reactions.

Hydrazone Formation

The isopropylidenehydrazide portion of the molecule indicates it could be a reagent for the formation of specific types of hydrazones. Hydrazones are a class of organic compounds with various applications in medicinal chemistry and materials science.

Energy Production and Environmental Remediation

A sulfonated MOF@biochar composite material, which includes p-Toluenesulfonic acid, has been highlighted as a potential candidate for application in the fields of both energy production and environmental remediation .

α-Bromination Reaction

Acetophenone derivatives, related to Acetone p-tosylhydrazone, have been used in α-bromination reactions . This reaction is significant in organic chemistry, and the brominated products find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

Olefination of N-Tosylhydrazones

A catalyst-free and noncovalent interaction-mediated strategy has been described to access the olefination of N-tosylhydrazones using acetone as a solvent and an interaction partner . This protocol features a broad substrate scope, excellent functional group compatibility, and mild reaction conditions without transition metals .

Safety and Hazards

P-Toluenesulfonic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may form combustible dust concentrations in air and causes serious eye irritation . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and not to breathe dust .

Mechanism of Action

Target of Action

P-toluenesulfonic acid, a related compound, has been found to interact with enzymes such as lysozyme c and pro-cathepsin h .

Mode of Action

It’s known that p-toluenesulfonic acid, a strong acid, helps activate different organic functional groups . This activation could potentially facilitate various chemical reactions, including those involving Acetone p-tosylhydrazone.

Biochemical Pathways

N-tosylhydrazones, a class of compounds to which acetone p-tosylhydrazone belongs, have been used in olefination reactions . This suggests that Acetone p-tosylhydrazone might play a role in the synthesis of alkenes, which are key components of various biochemical pathways.

Pharmacokinetics

P-toluenesulfonic acid, a related compound, is known to be soluble in water, alcohols, and other polar organic solvents , which could potentially influence the bioavailability of Acetone p-tosylhydrazone.

Result of Action

Some n-tosylhydrazone derivatives have shown potential against human triple-negative breast cancer , suggesting that Acetone p-tosylhydrazone might have similar effects.

properties

IUPAC Name

4-methyl-N-(propan-2-ylideneamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-8(2)11-12-15(13,14)10-6-4-9(3)5-7-10/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXJLURHJAVZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295347
Record name Acetone p-tosylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Toluenesulfonic acid, isopropylidenehydrazide

CAS RN

3900-79-6
Record name Acetone p-tosylhydrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetone p-tosylhydrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234742
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetone p-tosylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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